molecular formula C21H19F6N5O B14918254 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine

6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14918254
M. Wt: 471.4 g/mol
InChI Key: YQGDHALUPBEZOU-UHFFFAOYSA-N
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Description

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, diphenyl groups, and a hexafluoropropan-2-yl moiety, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate triazine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents to modify the chemical structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C21H19F6N5O

Molecular Weight

471.4 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N,2-N-diphenyl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H19F6N5O/c1-13(2)28-17-29-18(31-19(30-17)33-16(20(22,23)24)21(25,26)27)32(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,28,29,30,31)

InChI Key

YQGDHALUPBEZOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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